molecular formula C₁₄H₁₄ClNS.HCl B001044 Ticlopidine hydrochloride CAS No. 53885-35-1

Ticlopidine hydrochloride

Cat. No. B001044
CAS RN: 53885-35-1
M. Wt: 300.2 g/mol
InChI Key: MTKNGOHFNXIVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ticlopidine hydrochloride synthesis involves a complex chemical process aiming to produce a compound with potent antiplatelet aggregation properties. The development of efficient approaches for synthesizing ticlopidine is crucial due to its significant role in treating various diseases. A promising novel five-step synthetic approach has been developed, providing ticlopidine in 60% overall yield from thiophene, a readily available starting material. This methodology offers advantages such as applicability for large-scale synthesis, simple work-up procedures, and the use of inexpensive reagents (Faisal et al., 2020).

Molecular Structure Analysis

The molecular structure of ticlopidine hydrochloride has been characterized by identifying its polymorphs. A new polymorph of ticlopidine hydrochloride was discovered, differing from the known triclinic phase by crystallizing in the monoclinic space group P21/c. This finding reveals the compound's ability to form different supramolecular architectures, attributed mainly to a rotation on the bridging bond between the thienopyridine and o-chlorobenzyl moieties, leading to various patterns of weak intermolecular contacts (Martins et al., 2011).

Chemical Reactions and Properties

Ticlopidine undergoes several chemical reactions, including N-dealkylation, N-oxidation, and oxidation of the thiophene ring, indicating its complex metabolic pathway. It shares structural features with cyclic tertiary amines, undergoing a 4-electron oxidation to thienopyridinium metabolites via intermediate products. These reactions highlight ticlopidine's chemical versatility and its potential to form various metabolites, some of which may contribute to its pharmacological activity (Dalvie & O’Connell, 2004).

Physical Properties Analysis

The physical properties of ticlopidine hydrochloride, such as solubility, melting point, and crystal structure, are essential for its formulation and manufacturing processes. While specific detailed analyses of these properties are scarce, the identification of different polymorphic forms suggests variations in physical properties that could affect the drug's bioavailability and stability.

Chemical Properties Analysis

The interaction of ticlopidine with serum albumins, including human serum albumin (HSA) and bovine serum albumin (BSA), has been studied to understand its pharmacokinetic properties better. These interactions involve quenching of HSA and BSA fluorescence through a static manner, indicating high affinity and suggesting the role of hydrogen bonding and/or van der Waals forces in stabilizing the complexes. Such studies are crucial for assessing ticlopidine's distribution and efficacy in the biological system (Khatun, Riyazuddeen, & Rabbani, 2019).

Safety And Hazards

Ticlopidine can cause life-threatening hematological adverse reactions, including neutropenia/agranulocytosis, thrombotic thrombocytopenic purpura (TTP) and aplastic anemia . During the first 3 months of treatment, patients receiving Ticlopidine must, therefore, be hematologically and clinically monitored for evidence of neutropenia or TTP . If any such evidence is seen, Ticlopidine should be immediately discontinued .

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKNGOHFNXIVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202141
Record name Ticlopidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ticlopidine hydrochloride

CAS RN

53885-35-1
Record name Ticlopidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53885-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlopidine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TICLOPIDINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ticlopidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICLOPIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ticlopidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ticlopidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ticlopidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Ticlopidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Ticlopidine hydrochloride
Reactant of Route 6
Reactant of Route 6
Ticlopidine hydrochloride

Citations

For This Compound
2,960
Citations
WK Hass, JD Easton, HP Adams Jr… - … England Journal of …, 1989 - Mass Medical Soc
We report the results of the Ticlopidine Aspirin Stroke Study, a blinded trial at 56 North American centers that compared the effects of ticlopidine hydrochloride (500 mg daily) with those …
Number of citations: 703 www.nejm.org
FJ Al-Shammary, NAA Mian - Analytical Profiles of Drug Substances and …, 1992 - Elsevier
Publisher Summary Ticlopidine is an inhibitor of platelet action that is used in the treatment of a variety of disease states in which platelet plays a prominent role. Studies in animal and …
Number of citations: 1 www.sciencedirect.com
A Marzo, L Dal Bo, A Rusca, P Zini - Pharmacological research, 2002 - Elsevier
… The trial described in this paper was carried out in order to assess the bioequivalence of a new ticlopidine hydrochloride test formulation 1 when compared to the reference Tiklid, …
Number of citations: 15 www.sciencedirect.com
V Ram, G Kher, K Dubal, B Dodiya, H Joshi - Saudi Pharmaceutical Journal, 2011 - Elsevier
… Ticlopidine hydrochloride standard was provided by Aarti Drugs Ltd., Boisar (India)… Ticlopidine hydrochloride tablets containing 250 mg ticlopidine hydrochloride and the inactive …
Number of citations: 21 www.sciencedirect.com
T Makino, H Wakushima, T Okamoto… - … Journal Devoted to …, 2003 - Wiley Online Library
… , which is another adverse effect of ticlopidine hydrochloride. In conclusion, KGK did not cause any pharmacokinetic interaction with ticlopidine hydrochloride. Since KGK and ticlopidine …
Number of citations: 23 onlinelibrary.wiley.com
J Shah, A Fratis, D Ellis, S Murakami… - The Journal of …, 1990 - Wiley Online Library
Ticlopidine is a potent inhibitor of platelet aggregation. Absorption of ticlopidine after oral dosing is rapid and complete. Ticlopidine is extensively metabolized with a relative minor …
Number of citations: 45 accp1.onlinelibrary.wiley.com
M Mizushima, N Iwata, TT Fujimoto, K Ishikawa… - Hepatology …, 2005 - Elsevier
… The antiplatelet agent ticlopidine hydrochloride exerts its … have been reported in patients taking ticlopidine hydrochloride [3]. … ) associated with ticlopidine hydrochloride reported to WHO …
Number of citations: 19 www.sciencedirect.com
S Khatun, G Rabbani - The Journal of Chemical Thermodynamics, 2019 - Elsevier
… The current study is undertaken to explore the interaction between ticlopidine hydrochloride (Tic) and the serum transport proteins, human serum albumin (HSA) and bovine serum …
Number of citations: 20 www.sciencedirect.com
C Picard-Fraire - Thrombosis Research, 1983 - Elsevier
This is a review of the available data about the pharmacodynamic profile of ticlopidine in man in relation to its pharmacokinetic and metabolic characteristics. There is a rapid dose-…
Number of citations: 42 www.sciencedirect.com
JF Rothrock, RG Hart - Western journal of medicine, 1994 - ncbi.nlm.nih.gov
Ticlopidine hydrochloride is an antiplatelet agent of proven antithrombotic efficacy that in December 1991 became available for general clinical use in the United States. The relative …
Number of citations: 14 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.